![molecular formula C28H18N4O2 B1499866 7,10,21,24-tetrazanonacyclo[17.9.2.22,5.03,15.04,12.06,10.016,29.020,24.026,30]dotriaconta-1(29),2,4(12),5(31),6,13,15,17,19(30),20,27-undecaene-11,25-dione](/img/structure/B1499866.png)
7,10,21,24-tetrazanonacyclo[17.9.2.22,5.03,15.04,12.06,10.016,29.020,24.026,30]dotriaconta-1(29),2,4(12),5(31),6,13,15,17,19(30),20,27-undecaene-11,25-dione
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione (mixture with cis-isomer) is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound is characterized by its rigid, planar structure, which contributes to its stability and electronic properties.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione typically involves a multi-step process. One common method includes the condensation of appropriate aromatic diamines with anhydrides or imides under controlled conditions. The reaction is usually carried out in a solvent such as dimethylformamide or dimethyl sulfoxide, with the addition of a catalyst like phosphoric acid to facilitate the reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch processes with stringent control over temperature, pressure, and reaction time to ensure high yield and purity. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process.
化学反応の分析
Types of Reactions
Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Electrophilic and nucleophilic substitution reactions can occur, depending on the substituents present on the aromatic rings.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogenation using bromine or chlorine in the presence of a Lewis acid catalyst.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines or alcohols.
科学的研究の応用
Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione has a wide range of applications in scientific research:
Chemistry: Used as a building block for the synthesis of complex organic molecules and polymers.
Biology: Investigated for its potential as a fluorescent probe for biological imaging.
Medicine: Explored for its anticancer and antimicrobial properties.
Industry: Utilized in the development of organic semiconductors and optoelectronic devices
作用機序
The mechanism of action of Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione involves its interaction with specific molecular targets and pathways. In biological systems, it may intercalate into DNA, disrupting replication and transcription processes. In optoelectronic applications, its planar structure facilitates efficient charge transport and light absorption, making it suitable for use in organic photovoltaic cells and light-emitting diodes .
類似化合物との比較
Similar Compounds
- Bisbenzimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-10,21-dione
- N,N’-Diphenylglyoxaline-3,4,9,10-perylenetetracarboxylic acid diacidamide
Uniqueness
Bisimidazo[2,1-a:2’,1’-a’]anthra[2,1,9-def:6,5,10-d’e’f’]diisoquinoline-dione stands out due to its unique electronic properties and stability, which make it particularly suitable for applications in organic electronics and as a research tool in biological studies .
特性
分子式 |
C28H18N4O2 |
|---|---|
分子量 |
442.5 g/mol |
IUPAC名 |
7,10,21,24-tetrazanonacyclo[17.9.2.22,5.03,15.04,12.06,10.016,29.020,24.026,30]dotriaconta-1(29),2,4(12),5(31),6,13,15,17,19(30),20,27-undecaene-11,25-dione |
InChI |
InChI=1S/C28H18N4O2/c33-27-19-8-4-16-14-2-6-18-24-20(28(34)32-12-10-30-26(18)32)7-3-15(22(14)24)13-1-5-17(23(19)21(13)16)25-29-9-11-31(25)27/h1,3-8,19H,2,9-12H2 |
InChIキー |
TWJLGWSFFDPSBI-UHFFFAOYSA-N |
正規SMILES |
C1CN2C(=O)C3C=CC4=C5C3=C(C2=N1)C=CC5=C6C=CC7=C8C6=C4CC=C8C9=NCCN9C7=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


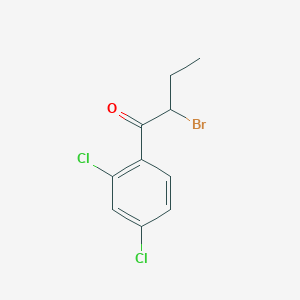

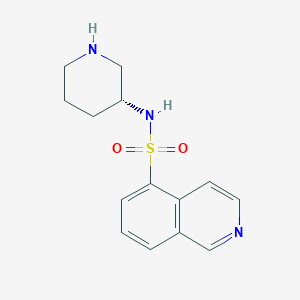
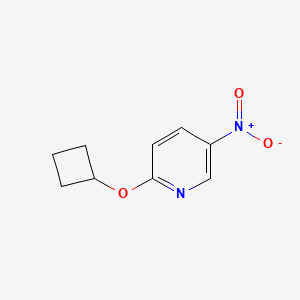
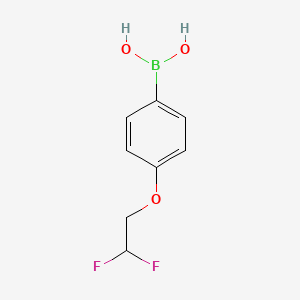
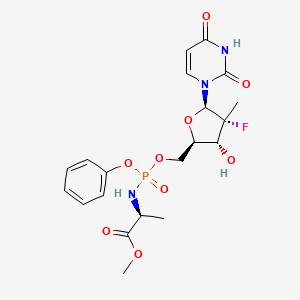
![(7-Benzyl-7-azabicyclo[2.2.1]heptan-1-yl)methanamine](/img/structure/B1499796.png)

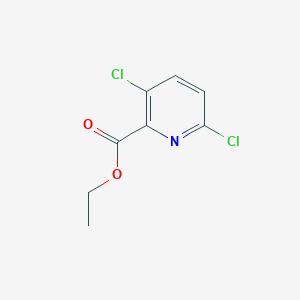
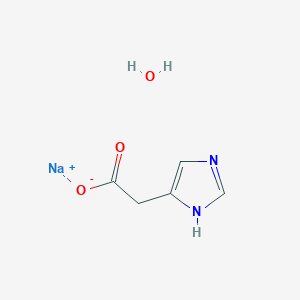
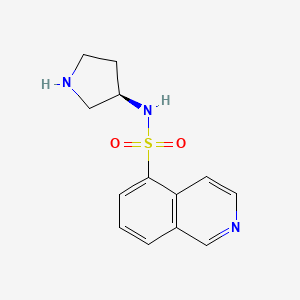
![2-(3-Bromo-phenyl)-7-trifluoromethyl-imidazo[1,2-a]pyridine](/img/structure/B1499810.png)
![2-Bromoimidazo[2,1-b]thiazole](/img/structure/B1499811.png)
![6-Bromo-2-(3-fluorophenyl)imidazo[1,2-a]pyrimidine](/img/structure/B1499817.png)
